15(S)-Hpete

Description

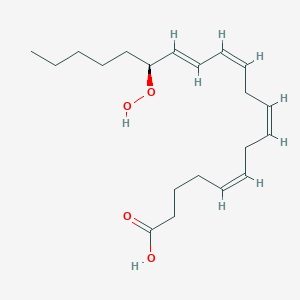

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYTORDSFIVKP-VAEKSGALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318203 | |

| Record name | 15(S)-HPETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15(S)-HPETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70981-96-3 | |

| Record name | 15(S)-HPETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70981-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hpete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15(S)-HPETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HPETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN3O939P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15(S)-HPETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Inflammation: A Technical Guide to 15(S)-HpETE Biosynthesis from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) from arachidonic acid, a critical pathway in inflammatory processes and a key target for therapeutic intervention. This document details the enzymatic machinery, regulatory mechanisms, and provides detailed experimental protocols for studying this pathway.

Introduction to the 15-Lipoxygenase Pathway

The conversion of arachidonic acid (AA) into bioactive lipid mediators is a fundamental process in cellular signaling, particularly in the context of inflammation. A key branch of this metabolic cascade is the 15-lipoxygenase (15-LOX) pathway, which leads to the production of this compound. This hydroperoxy fatty acid is a precursor to a variety of signaling molecules, including the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), lipoxins, and eoxins, which are involved in the resolution of inflammation, angiogenesis, and immune responses.[1][2] The primary enzymes responsible for the stereospecific oxygenation of arachidonic acid to this compound are 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).[1][3]

The Enzymatic Core: 15-Lipoxygenase Isoforms

The synthesis of this compound is predominantly carried out by two main isoforms of the 15-lipoxygenase enzyme, each with distinct tissue distribution and regulatory properties.

-

15-Lipoxygenase-1 (15-LOX-1, ALOX15): Highly expressed in eosinophils, reticulocytes, and airway epithelial cells, 15-LOX-1 is a key player in type 2 inflammatory responses.[3][4] While it can metabolize arachidonic acid to this compound, human 15-LOX-1 shows a preference for linoleic acid.[5] In the context of arachidonic acid metabolism, 15-LOX-1 can also produce a minor amount of 12(S)-HpETE.[6][7] The expression of ALOX15 is potently induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[4]

-

15-Lipoxygenase-2 (15-LOX-2, ALOX15B): This isoform is found in tissues such as the prostate, lung, cornea, and skin.[3] Unlike 15-LOX-1, 15-LOX-2 exclusively converts arachidonic acid to this compound.[3][8] Its expression can be enhanced by pro-inflammatory stimuli like lipopolysaccharide (LPS) as well as by IL-4 and IL-13.[9]

Quantitative Data on Enzyme Kinetics and Properties

The following tables summarize key quantitative data for human 15-LOX-1 and 15-LOX-2, providing a basis for comparative analysis.

Table 1: Enzyme Kinetic Parameters for Arachidonic Acid Oxygenation

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Human 15-LOX-1 | 3 | 8.4-25 | 2.1 |

| Human 15-LOX-2 | Not specified | 0.96 | 0.19-0.264 |

Data compiled from multiple sources.[1][6][7]

Table 2: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| Human 15-LOX-1 | 7.0 - 7.4 | 20 - 35 |

| Human 15-LOX-2 | ~7.5 | Not specified |

Data compiled from multiple sources.[6][10][11]

Signaling and Regulatory Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional and post-translational levels. The induction of ALOX15 expression by IL-4 and IL-13 is a critical control point, particularly in allergic inflammation.

Caption: IL-4/IL-13 signaling pathway inducing ALOX15 gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.

Expression and Purification of Recombinant Human 15-LOX-1

This protocol describes the expression of human 15-LOX-1 in a baculovirus/insect cell system and its subsequent purification.[6]

Materials:

-

Baculovirus expression vector containing human ALOX15 cDNA

-

Sf9 insect cells

-

Grace's insect medium supplemented with 10% fetal bovine serum

-

Ferrous ammonium (B1175870) sulfate (B86663)

-

Anion-exchange chromatography column (e.g., Mono Q)

-

Chromatography buffers:

-

Buffer A: 20 mM Tris-HCl, pH 7.5

-

Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

-

Procedure:

-

Infection of Insect Cells: Infect Sf9 cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.

-

Expression: Culture the infected cells for 48-72 hours at 27°C. For enhanced enzyme activity, supplement the culture medium with 100 µM ferrous ammonium sulfate during the last 24 hours of culture.[6]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in Buffer A. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris.

-

Anion-Exchange Chromatography: Load the supernatant onto a Mono Q column pre-equilibrated with Buffer A.

-

Elution: Elute the bound proteins with a linear gradient of 0-1 M NaCl (Buffer B).

-

Fraction Analysis: Collect fractions and analyze for 15-LOX-1 activity (see Protocol 4.2) and purity by SDS-PAGE.

-

Pooling and Storage: Pool the active, pure fractions, dialyze against Buffer A, and store at -80°C.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This assay measures 15-LOX activity by monitoring the formation of the conjugated diene in the hydroperoxy product, which absorbs light at 234 nm.[12]

Materials:

-

Purified 15-LOX enzyme

-

Arachidonic acid

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Substrate Solution Preparation (250 µM Arachidonic Acid):

-

Dissolve arachidonic acid in ethanol to make a concentrated stock solution.

-

Dilute the stock solution in 0.2 M borate buffer to a final concentration of 250 µM. Prepare this solution fresh daily.

-

-

Enzyme Solution Preparation:

-

Dilute the purified 15-LOX enzyme in cold 0.2 M borate buffer to the desired working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice.

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

Blank: In a quartz cuvette, mix 500 µL of borate buffer and 500 µL of the substrate solution. Use this to zero the spectrophotometer.

-

Control Reaction: In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO (if testing inhibitors).

-

Initiate Reaction: Add 500 µL of the substrate solution to the cuvette containing the enzyme.

-

Measurement: Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. The rate of increase in absorbance is proportional to the 15-LOX activity.

-

Quantification of this compound and 15(S)-HETE by LC-MS/MS

This protocol outlines the extraction and quantification of this compound and its reduced product 15(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., 15(S)-HETE-d8)

-

Methanol (B129727), Hexane, 2-propanol, Acetic acid (all HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 200 µL of the biological sample, add 10 µL of the internal standard solution.

-

Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly, then add 2.0 mL of Hexane and vortex for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes.

-

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the upper aqueous layer from the sample preparation step onto the cartridge.

-

Wash the cartridge with 10% methanol.

-

Elute the analytes with methanol.

-

-

Drying and Reconstitution:

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried sample in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the analytes on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the complex processes involved in studying this compound biosynthesis.

Caption: General experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound from arachidonic acid by 15-lipoxygenases represents a critical control point in inflammatory and immune pathways. A thorough understanding of the enzymes, their regulation, and robust methods for their study are essential for the development of novel therapeutics targeting a range of diseases, from asthma to cancer. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of this important biosynthetic pathway.

References

- 1. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid ELISA Kit (ab287798) | Abcam [abcam.com]

- 5. ALOX15 - Wikipedia [en.wikipedia.org]

- 6. Overexpression, purification and characterization of human recombinant 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 10. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Role of 15-Lipoxygenase in the Synthesis of 15(S)-HpETE: A Technical Guide

Introduction

15-Lipoxygenase (15-LOX) is a family of non-heme iron-containing dioxygenases that play a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1] These enzymes catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene structure.[2][3] A primary substrate for mammalian 15-LOX is arachidonic acid (AA), which is converted into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5] This initial product is a key precursor to a variety of biologically active lipid mediators, including 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), lipoxins, and eoxins, which are pivotal in regulating inflammatory processes, cell differentiation, and tissue remodeling.[6][7] Consequently, the 15-LOX pathway is a significant area of research for therapeutic intervention in diseases such as cancer, asthma, and atherosclerosis.[7][8] This guide provides a detailed technical overview of the enzymatic synthesis of this compound by 15-LOX, including its mechanism, substrate specificity, relevant quantitative data, and detailed experimental protocols.

Enzymatic Reaction and Catalytic Mechanism

The fundamental reaction catalyzed by 15-LOX is the dioxygenation of arachidonic acid. The enzyme abstracts a hydrogen atom from carbon-13 (C-13) of arachidonic acid, leading to the formation of a substrate radical.[9] Molecular oxygen is then inserted with high stereospecificity at carbon-15 (B1200482) (C-15), yielding the primary product, this compound.[5] This hydroperoxide is an unstable intermediate that is rapidly reduced in cells to the more stable alcohol, 15(S)-HETE.[4][7]

There are two main isoforms in humans, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B). While both produce this compound from arachidonic acid, 15-LOX-1 also generates a minor amount of 12(S)-HpETE (~10%), whereas 15-LOX-2 is highly specific and produces this compound exclusively.[5][10] The catalytic cycle involves the non-heme iron atom at the active site, which cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states to facilitate the redox reaction.

Downstream Metabolism and Signaling Pathways

This compound is a transient molecule that serves as a branching point for several metabolic pathways. Primarily, it is reduced to 15(S)-HETE by cellular peroxidases. 15(S)-HETE can then be further metabolized or incorporated into membrane phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), to form 15-HETE-PE.[4][11] Both 15-LOX and 15-HETE-PE can act as signaling molecules that interact with phosphatidylethanolamine-binding protein 1 (PEBP1), leading to the activation of the ERK pathway.[11]

Furthermore, this compound is a crucial intermediate in the transcellular biosynthesis of lipoxins, which are potent anti-inflammatory and pro-resolving mediators.[12][13] For instance, this compound produced by epithelial cells can be transferred to adjacent leukocytes, where the 5-LOX enzyme converts it into lipoxin A4 and B4.[12]

Quantitative Data

Substrate Specificity

15-LOX isoforms exhibit varying preferences for different PUFA substrates. While arachidonic acid is a key substrate, human 15-LOX-1 often shows a preference for linoleic acid (LA), metabolizing it to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[14][15] In contrast, 15-LOX-2 acts almost exclusively on arachidonic acid.[5] Other PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are also accepted as substrates.[1][16]

Table 1: Substrate Preference and Products of Human 15-LOX Isoforms

| Enzyme | Preferred Substrate(s) | Major Product(s) from Arachidonic Acid (AA) | Major Product(s) from Linoleic Acid (LA) |

| 15-LOX-1 (ALOX15) | Linoleic Acid, Arachidonic Acid | This compound (~90%), 12(S)-HpETE (~10%)[5][10] | 13(S)-HpODE[15] |

| 15-LOX-2 (ALOX15B) | Arachidonic Acid | This compound (exclusive)[1][5] | Not a preferred substrate[5] |

Kinetic Parameters

The catalytic efficiency of 15-LOX varies with the specific isoform and substrate. Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that determine substrate affinity and positional specificity.[2][17][18][19]

Table 2: Selected Kinetic Parameters for 15-Lipoxygenase Isoforms

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Human 15-LOX-1 | Arachidonic Acid | - | 10 | 2.1 | [20] |

| Human 15-LOX-2 | Arachidonic Acid | - | 0.96 | 0.19 | [20] |

| Rabbit 15-LOX-1 | Linoleic Acid | 7.7 | 0.03 (Vmax)¹ | - | [21] |

| Soybean LOX-1 | Sodium Linoleate | 1.1 | 2.7 (Vmax)² | - | [22] |

¹ Vmax reported as nmol/mg protein/min. ² Vmax reported as µM/s. Note: Direct comparison of kinetic values across different studies can be challenging due to variations in assay conditions (pH, temperature, enzyme purity).

Experimental Protocols

Protocol 1: 15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol measures 15-LOX activity by monitoring the formation of the conjugated diene system in the hydroperoxide product, which absorbs light at 235 nm.

Materials:

-

Purified 15-LOX enzyme

-

Arachidonic acid (substrate stock in ethanol)

-

Sodium phosphate (B84403) buffer (100 mM, pH 7.4) or Sodium borate (B1201080) buffer (50 mM, pH 9.0)[20]

-

Quartz cuvettes or 96-well UV-transparent microplate

-

UV-Vis spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by adding the buffer to a final volume of 1 mL (or 200 µL for a microplate).

-

Add arachidonic acid to the desired final concentration (e.g., 10-100 µM). Mix by gentle inversion.

-

Equilibrate the mixture to the desired temperature (e.g., 20-37°C).[9][23]

-

Initiate the reaction by adding a small volume of purified 15-LOX enzyme.

-

Immediately start monitoring the increase in absorbance at 235 nm for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction rate from the linear portion of the absorbance curve. The concentration of the product formed can be determined using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for this compound of approximately 25,000 M⁻¹cm⁻¹.

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify the products of the 15-LOX reaction.[24][25] Reversed-phase (RP) HPLC is most common for separating HETE isomers.

Materials:

-

Products from the 15-LOX enzymatic reaction

-

Reducing agent: Triphenylphosphine (TPP) or Sodium borohydride (B1222165) (NaBH₄)

-

Extraction solvent: Dichloromethane or Ethyl acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

-

Mobile phase solvents: Acetonitrile, Water, Acetic Acid (HPLC grade)

-

Authentic standards (e.g., 15(S)-HETE, 12(S)-HETE)

Procedure:

-

Reaction Quenching & Extraction:

-

Stop the enzymatic reaction by acidifying the mixture to pH ~3.5-4.0 with dilute acid (e.g., formic or acetic acid).

-

Extract the lipid products by adding 2 volumes of an organic solvent like dichloromethane. Vortex and centrifuge to separate the phases.[3]

-

Collect the organic (lower) phase and repeat the extraction.

-

-

Reduction of Hydroperoxide (Optional but Recommended):

-

Combine the organic extracts and add a reducing agent (e.g., a small excess of TPP) to convert the unstable this compound to the more stable 15(S)-HETE. Allow the reaction to proceed for 15-30 minutes at room temperature.

-

-

Sample Cleanup:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Redissolve the lipid residue in a small volume of a suitable solvent. For further purification, use a C18 SPE cartridge.

-

-

HPLC Analysis:

-

Redissolve the final, dried sample in the HPLC mobile phase (e.g., 50:50 acetonitrile/water).

-

Inject the sample onto the RP-C18 column.

-

Elute the products using an appropriate mobile phase gradient. A typical gradient might be acetonitrile/water/acetic acid (e.g., starting at 50/50/0.01 v/v/v).[26]

-

Monitor the elution profile with a UV detector set at 235 nm (for HETEs).

-

Identify and quantify the products by comparing their retention times and peak areas to those of authentic standards.[24]

-

References

- 1. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the arachidonic acid binding site of human 15-lipoxygenase. Molecular modeling and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Can Linoleic Acid Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ALOX15 - Wikipedia [en.wikipedia.org]

- 16. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Creating lipoxygenases with new positional specificities by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis for lipoxygenase specificity. Conversion of the human leukocyte 5-lipoxygenase to a 15-lipoxygenating enzyme species by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 22. researchgate.net [researchgate.net]

- 23. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HPLC method for determination of lipoxygenase positional specific products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of leukotrienes, lipoxins, and monooxygenated metabolites of arachidonic acid by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 15(S)-Hydroperoxyeicosatetraenoic Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a highly reactive and short-lived lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1] While its downstream metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has been more extensively studied, this compound itself plays a crucial and often dichotomous role in the inflammatory process. This technical guide provides an in-depth exploration of the biological functions of this compound in inflammation, detailing its biosynthesis, metabolism, and multifaceted effects on key inflammatory processes. We present quantitative data from various experimental models, detailed methodologies for key assays, and visual representations of its signaling pathways to offer a comprehensive resource for researchers in inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a coordinated network of cells, signaling molecules, and lipid mediators. Among these, the eicosanoids, derived from the metabolism of arachidonic acid, are critical regulators of both the initiation and resolution of inflammation. This compound emerges as a pivotal intermediate in the 15-lipoxygenase pathway, demonstrating a complex functional profile that encompasses both pro- and anti-inflammatory activities. Its biological effects are context-dependent, varying with cell type, concentration, and the local inflammatory milieu. Understanding the nuanced roles of this compound is essential for the development of targeted therapeutics for a range of inflammatory diseases, including asthma, arthritis, and cardiovascular conditions.

Biosynthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid primarily by the action of 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).[1] This enzymatic reaction introduces a hydroperoxy group at the 15th carbon position of the arachidonic acid backbone.

Once formed, this compound is rapidly metabolized through several key pathways:

-

Reduction to 15(S)-HETE: The most common fate of this compound is its rapid reduction to the more stable alcohol, 15(S)-HETE, by cellular peroxidases.[1]

-

Conversion to Lipoxins: this compound can serve as a substrate for 5-lipoxygenase (5-LOX), leading to the production of lipoxins, which are specialized pro-resolving mediators with potent anti-inflammatory properties.[2][3] This transcellular biosynthesis often involves the transfer of intermediates between different cell types, such as leukocytes and platelets.

-

Formation of Eoxins: In eosinophils, this compound can be converted to eoxin C4, a potent chemoattractant for these cells.[4]

-

Induction of Ferroptosis: this compound can induce a form of iron-dependent programmed cell death known as ferroptosis, particularly in macrophages.[5][6]

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - FR [thermofisher.com]

The Dual-Faceted Role of 15(S)-HpETE in Apoptosis: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the complex mechanisms by which 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a key metabolite of arachidonic acid, modulates apoptosis. This guide synthesizes current research to elucidate the signaling pathways, quantitative effects, and experimental methodologies related to the pro- and anti-apoptotic actions of this lipid peroxide.

This compound, an intermediate in the 15-lipoxygenase (15-LOX) pathway, and its more stable derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), are emerging as critical regulators of programmed cell death. Their influence on apoptosis is highly context-dependent, varying with cell type, concentration, and the surrounding molecular environment. This guide provides a detailed exploration of these nuances, supported by quantitative data and established experimental protocols.

Quantitative Insights into this compound-Mediated Apoptosis

The pro-apoptotic efficacy of this compound and its metabolite 15(S)-HETE has been quantified in various cancer cell lines. The following table summarizes key data on their concentration-dependent effects on cell viability and apoptosis induction.

| Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Key Observations |

| Jurkat (Human T-cell leukemia) | This compound | 10 | 3 | Induced apoptosis via the Fas-mediated death pathway.[1] |

| Jurkat (Human T-cell leukemia) | 15(S)-HETE | 40 | 6 | Induced apoptosis via the Fas-mediated death pathway.[1] |

| K-562 (Chronic Myelogenous Leukemia) | This compound | 10 | 3 | Mediated caspase-dependent apoptosis through reactive oxygen species (ROS).[2][3] |

| K-562 (Chronic Myelogenous Leukemia) | 15(S)-HETE | 40 | 6 | Showed 50% inhibition of cell growth.[2][3] |

Signaling Pathways of this compound in Apoptosis

The apoptotic actions of this compound are orchestrated through a complex network of signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn can trigger both extrinsic and intrinsic apoptotic cascades.

Pro-Apoptotic Signaling Pathway

In several cancer cell lines, this compound at micromolar concentrations initiates a pro-apoptotic cascade.[4] This process often begins with the generation of ROS, leading to the activation of the Fas-mediated death pathway.[1] This involves the upregulation of Fas ligand (FasL) and the Fas-associated death domain (FADD), culminating in the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid into tBid, which translocates to the mitochondria, inducing mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[1][5] This cascade ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase-1 (PARP-1), and DNA fragmentation, hallmark features of apoptosis.[1]

Anti-Apoptotic Signaling Pathway

Conversely, in other cellular contexts, particularly in non-cancerous cells like pulmonary arterial smooth muscle cells (PASMCs), 15(S)-HETE has been shown to exert anti-apoptotic effects.[6] This protective role is often mediated through the activation of survival pathways such as the PI3K/Akt pathway. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and a decrease in the expression of FasL. Furthermore, 15(S)-HETE can upregulate the expression of anti-apoptotic proteins like Bcl-2 and heat shock protein 90 (HSP90), and increase the production of inducible nitric oxide synthase (iNOS), all of which contribute to the suppression of apoptosis.[6][7][8]

Experimental Protocols for Studying this compound-Induced Apoptosis

To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This assay is fundamental for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.

Protocol:

-

Cell Lysis: Following treatment with this compound, lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

-

Substrate Addition: Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[8][9]

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax, Bad).

Protocol:

-

Protein Extraction: Prepare cell lysates as described for the caspase-3 activity assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10][11][12]

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram illustrates a logical workflow for a comprehensive investigation into the apoptotic effects of this compound.

This technical guide provides a solid foundation for understanding the intricate role of this compound in apoptosis. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for the scientific community to advance research in this critical area of cell biology and drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scispace.com [scispace.com]

- 5. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 9. mpbio.com [mpbio.com]

- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 11. edspace.american.edu [edspace.american.edu]

- 12. researchgate.net [researchgate.net]

Cellular Sources of 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, airway hyperresponsiveness, and cell differentiation. Understanding the cellular origins and regulatory pathways of 15(S)-HETE production is paramount for the development of novel therapeutics targeting diseases in which this eicosanoid is implicated. This technical guide provides a comprehensive overview of the primary cellular sources of 15(S)-HETE, the enzymatic pathways responsible for its synthesis, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis.

Core Concepts: The 15-Lipoxygenase Pathway

The principal enzymatic route for 15(S)-HETE synthesis is the 15-lipoxygenase (15-LOX) pathway. This pathway involves the stereospecific insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE. The key enzymes in this process are 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).

Primary Cellular Sources of 15(S)-HETE

A variety of cell types are capable of producing 15(S)-HETE, with expression and activity of 15-LOX enzymes varying significantly among them. The primary cellular sources include:

-

Epithelial Cells: Airway epithelial cells are a major source of 15(S)-HETE in the human respiratory system.[1][2][3] The expression of 15-LOX-1 in these cells is potently induced by Th2 cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13).[4]

-

Eosinophils: These granulocytes are prominent sources of 15-LOX-1 and, consequently, are major producers of 15(S)-HETE, particularly in the context of allergic inflammation.[5]

-

Reticulocytes: Immature red blood cells are known to express high levels of 15-LOX-1.[6]

-

Macrophages: While basal expression may be low, macrophages can be induced to express 15-LOX and produce 15(S)-HETE, especially after stimulation with cytokines like IL-4.[7]

-

Neutrophils: While neutrophils are not considered a primary source of 15(S)-HETE, some studies have shown that they can produce small amounts, and their production may be enhanced upon migration into tissues.[5][7][8]

Quantitative Analysis of 15(S)-HETE Production

The following tables summarize quantitative data on 15(S)-HETE production from various cellular sources under different stimulatory conditions.

Table 1: 15(S)-HETE Production by Human Bronchial Epithelial Cells

| Stimulus | Concentration | 15(S)-HETE Produced (ng / 10^6 cells) | Reference |

| Arachidonic Acid | 30 µM | 258 ± 76 | [9] |

| Acetylcholine | 1 µM - 1 mM | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |

| Bradykinin | 10⁻¹⁰ to 10⁻⁶ M | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |

| Phorbol Myristate Acetate (PMA) | 10⁻⁹ to 10⁻⁷ M | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |

Table 2: 15(S)-HETE Production by Eosinophils and Reticulocytes

| Cell Type | Stimulus | Concentration | 15(S)-HETE Produced | Reference |

| Human Eosinophils | Exogenous Arachidonic Acid | 100 µM | 1111 ± 380 ng / 10^6 cells | [5] |

| Rabbit Reticulocytes | Calcium Ionophore A23187 | 0.16 to 4.0 µg/ml | 8 - 14 ng/ml | [6] |

Table 3: 15-HETE in Macrophages and Neutrophils

| Cell Type | Condition | Measured Parameter | Finding | Reference |

| Human Macrophages (from induced sputum) | Chronic Bronchitis | 15-LO mRNA expression | >83% of 15-LO mRNA positive cells | [7] |

| Human Neutrophils (highly purified) | Comparison with Eosinophils | 15-HETE formation | Negligible (300-fold less than eosinophils) | [5] |

| RAW 264.7 Macrophages | LPS-stimulated | Treatment with 15(S)-HETE | Altered gene expression in lipid metabolism | [10] |

Signaling Pathways Regulating 15-LOX Expression

The expression of 15-LOX enzymes, particularly 15-LOX-1, is tightly regulated by specific signaling pathways, most notably those initiated by Th2 cytokines.

IL-4/IL-13 Signaling Pathway

The induction of 15-LOX-1 expression in epithelial cells and monocytes is primarily driven by IL-4 and IL-13. This signaling cascade is initiated by the binding of these cytokines to their respective receptors, which share the IL-4Rα chain. This leads to the activation of the Janus kinase (JAK) family members, JAK1 and Tyk2, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and binds to specific response elements in the promoter region of the ALOX15 gene (the gene encoding 15-LOX-1), thereby initiating transcription.

IL-4/IL-13 signaling pathway leading to 15-LOX-1 expression.

Other Regulatory Mechanisms

-

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can be activated by 15(S)-HETE. There is evidence of a complex interplay where 15-LOX-2 and PPARγ can physically associate, potentially enhancing the receptor's response to its ligand.[11] However, 15-LOX-1 metabolites can also down-regulate PPARγ activity via the MAPK signaling pathway.[12]

-

Epigenetic Regulation: The expression of the ALOX15 gene is also controlled by epigenetic mechanisms. Hypermethylation of CpG islands in the promoter region of the gene is associated with transcriptional repression, while demethylation is a prerequisite for its transactivation.[4][13] Histone modifications, such as H3 lysine (B10760008) 4 methylation, also play a critical role in regulating chromatin accessibility and gene expression.[1][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 15(S)-HETE production and 15-LOX activity.

Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity

This assay measures the activity of 15-LOX by detecting the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.

Materials:

-

15-Lipoxygenase enzyme (e.g., from soybean or recombinant)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Ethanol

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Substrate Solution (250 µM): Prepare a stock solution of the fatty acid in ethanol. Dilute the stock solution in borate buffer to the final working concentration. Prepare fresh daily.

-

Enzyme Solution: Dissolve the 15-LOX enzyme in cold borate buffer to a suitable stock concentration. Just before the assay, dilute the stock to the desired working concentration. Keep the enzyme solution on ice.

-

-

Assay:

-

Set the spectrophotometer to read absorbance at 234 nm at a constant temperature (e.g., 25°C).

-

Blank: Use a cuvette containing the reaction buffer (and DMSO if applicable) to zero the spectrophotometer.

-

Reaction: In a quartz cuvette, add the enzyme solution. To initiate the reaction, add the substrate solution and mix quickly.

-

Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) from the linear portion of the curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of the conjugated diene product (ε₂₃₄ = 23,000 M⁻¹cm⁻¹).

-

Experimental workflow for the spectrophotometric 15-LOX activity assay.

Protocol 2: Quantification of 15(S)-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15(S)-HETE in biological samples.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Internal standard (e.g., 15(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)

-

HPLC or UHPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Perform lipid extraction using a suitable method (e.g., liquid-liquid extraction or protein precipitation followed by SPE).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the lipids with an appropriate solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).

-

Detect and quantify 15(S)-HETE and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of 15(S)-HETE.

-

Determine the concentration of 15(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Experimental workflow for the quantification of 15(S)-HETE by LC-MS/MS.

Protocol 3: Radioimmunoassay (RIA) for 15-HETE

RIA is a competitive binding assay that can be used for the sensitive quantification of 15-HETE.

Materials:

-

Anti-15-HETE antibody

-

Radiolabeled 15-HETE (e.g., [³H]-15-HETE)

-

Unlabeled 15-HETE standard

-

Assay buffer

-

Separation agent (e.g., charcoal, second antibody)

-

Scintillation counter and vials

Procedure:

-

Assay Setup:

-

Prepare a standard curve by serially diluting the unlabeled 15-HETE standard.

-

In assay tubes, add a fixed amount of anti-15-HETE antibody and radiolabeled 15-HETE.

-

Add either the standard dilutions or the unknown samples to the respective tubes.

-

-

Incubation:

-

Incubate the tubes to allow for competitive binding between the labeled and unlabeled 15-HETE for the antibody.

-

-

Separation:

-

Add a separation agent to separate the antibody-bound 15-HETE from the free 15-HETE.

-

Centrifuge the tubes to pellet the antibody-bound fraction.

-

-

Counting:

-

Carefully decant the supernatant.

-

Measure the radioactivity in the pellet using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled 15-HETE as a function of the concentration of the unlabeled standard to generate a standard curve.

-

Determine the concentration of 15-HETE in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Conclusion

The production of 15(S)-HETE is a highly regulated process that is cell-type specific and dependent on the expression and activity of 15-lipoxygenase enzymes. Epithelial cells, eosinophils, reticulocytes, and macrophages are the primary cellular sources of this important lipid mediator. The induction of 15-LOX-1 by Th2 cytokines via the JAK/STAT6 signaling pathway is a key regulatory mechanism. A thorough understanding of these cellular and molecular processes, facilitated by the robust experimental protocols detailed in this guide, is essential for advancing our knowledge of the role of 15(S)-HETE in health and disease and for the development of targeted therapeutic interventions.

References

- 1. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predominant generation of 15-lipoxygenase metabolites of arachidonic acid by epithelial cells from human trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of 15-lipoxygenase expression by promoter methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mdpi.com [mdpi.com]

- 9. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme association with PPARgamma: evidence of a new role for 15-lipoxygenase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-lipoxygenase-1 metabolites down-regulate peroxisome proliferator-activated receptor gamma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epigenetic regulation of 15-lipoxygenase-1 expression in human chondrocytes by promoter methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation | PLOS One [journals.plos.org]

The Discovery and Initial Characterization of 15(S)-Hydroperoxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a pivotal intermediate in the metabolism of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway. Its discovery was a significant milestone in understanding the role of lipid peroxides in cellular signaling and inflammation. This technical guide provides a comprehensive overview of the seminal findings related to the discovery and initial characterization of this compound, detailing the enzymatic synthesis, purification, and analytical methodologies. Furthermore, it outlines the key signaling pathways in which this compound participates, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

The metabolism of arachidonic acid gives rise to a diverse array of bioactive lipid mediators, collectively known as eicosanoids. Among these, the hydroperoxy derivatives generated by lipoxygenase enzymes have garnered significant attention for their potent biological activities. This compound is the primary product of the action of 15-lipoxygenase (predominantly 15-LOX-1) on arachidonic acid.[1] It is a highly reactive and short-lived intermediate that is rapidly converted to its more stable corresponding alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), or further metabolized to other signaling molecules.[1] The initial identification and characterization of this compound were crucial in elucidating the 15-LOX pathway and its implications in various physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[2][3]

Discovery and Enzymatic Synthesis

The discovery of this compound is intrinsically linked to the study of lipoxygenase enzymes. Early investigations in the 1970s by Hamberg and Samuelsson laid the groundwork for understanding the enzymatic oxygenation of polyunsaturated fatty acids. Their work on soybean lipoxygenase provided a model system for the biosynthesis of hydroperoxy fatty acids. Concurrently, studies on mammalian tissues, such as rabbit reticulocytes, revealed the presence of a 15-lipoxygenase activity capable of converting arachidonic acid into a hydroperoxy derivative, which was subsequently identified as this compound.

Enzymatic Synthesis of this compound using Soybean Lipoxygenase

Soybean lipoxygenase (SLO) remains a widely used and commercially available enzyme for the in vitro synthesis of this compound due to its high catalytic efficiency and stereospecificity.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from arachidonic acid using soybean lipoxygenase.

-

Materials:

-

Soybean Lipoxygenase (Type I-B, from Glycine max)

-

Arachidonic Acid (≥98% purity)

-

0.2 M Borate (B1201080) Buffer (pH 9.0)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas supply

-

-

Procedure:

-

Substrate Preparation: Prepare a stock solution of arachidonic acid (e.g., 10 mg/mL) in ethanol.

-

Reaction Mixture: In a glass reaction vessel, add 0.2 M borate buffer (pH 9.0). The final volume will depend on the desired scale.

-

Enzyme Addition: Dissolve soybean lipoxygenase in the borate buffer to a final concentration of approximately 200-400 U/mL.[4] Keep the enzyme solution on ice.

-

Initiation of Reaction: While stirring the buffered enzyme solution at room temperature, add the arachidonic acid stock solution dropwise to a final concentration of 100-250 µM.[4]

-

Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The formation of the conjugated diene in this compound can be monitored by spectrophotometry at 234 nm.

-

Reaction Termination and Extraction: Stop the reaction by acidifying the mixture to pH 3.5 with 1 M HCl. Extract the lipids twice with two volumes of diethyl ether.

-

Purification: Pool the organic phases and evaporate the solvent under a stream of nitrogen. Purify the this compound from the residue using solid-phase extraction. Elute with a solvent of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate.

-

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound relied on a combination of chromatographic and spectroscopic techniques to determine its structure and stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₄ | |

| Molecular Weight | 336.47 g/mol | |

| UV Absorbance Maximum (λmax) | 234-236 nm (in ethanol) | [5] |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [6] |

| Stereochemistry | S-configuration at carbon 15 | |

| Geometric Isomers | 5Z, 8Z, 11Z, 13E | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of a conjugated diene system in the this compound molecule, formed during the lipoxygenase reaction, results in a characteristic strong absorbance in the UV spectrum.

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Instrumentation: UV-Vis Spectrophotometer

-

Solvent: Ethanol

-

Procedure:

-

Dissolve a purified sample of this compound in ethanol.

-

Use a quartz cuvette to measure the absorbance spectrum from 200 to 300 nm.

-

The characteristic absorbance maximum (λmax) should be observed at approximately 234-236 nm.[5]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the purification and analysis of this compound. Both normal-phase and reverse-phase chromatography can be employed.

Experimental Protocol: HPLC Analysis of this compound

-

System: HPLC with a UV detector set at 234 nm.

-

Normal-Phase HPLC:

-

Column: Silica column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A non-polar solvent system such as hexane:isopropanol:acetic acid (e.g., 1000:15:1 v/v/v).[7]

-

Flow Rate: 1 mL/min

-

-

Reverse-Phase HPLC:

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: 1 mL/min

-

Mass Spectrometry (MS)

Mass spectrometry provides definitive structural information, including molecular weight and fragmentation patterns, which are crucial for the unambiguous identification of this compound.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Negative ESI-MS | 335.2 [M-H]⁻ | 319.2 [M-H-O]⁻, 301.2 [M-H-H₂O₂]⁻, 219.2, 175.2, 113.1 |

Note: Fragmentation patterns can vary depending on the instrument and collision energy.

Signaling Pathways and Biological Roles

This compound is a transient but critical node in several signaling pathways. Its biological effects are mediated either directly or through its conversion to other bioactive lipids.

Conversion to 15(S)-HETE

The most prominent metabolic fate of this compound is its rapid reduction to 15(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).[8] 15(S)-HETE is a more stable signaling molecule with its own distinct biological activities.

Caption: Biosynthesis of this compound and its conversion to 15(S)-HETE.

Precursor to Lipoxins and Eoxins

This compound serves as a substrate for other lipoxygenases (e.g., 5-LOX) in transcellular biosynthetic pathways to produce specialized pro-resolving mediators (SPMs) like lipoxins, which are key regulators of inflammation resolution.[9] It is also a precursor to eoxins, another class of inflammatory mediators.

Caption: this compound as a precursor to lipoxins and eoxins.

Conclusion

The discovery and initial characterization of this compound were pivotal in shaping our current understanding of lipid mediator biosynthesis and function. As the primary product of the 15-lipoxygenase pathway, it stands at a crucial metabolic crossroads, leading to the formation of a variety of signaling molecules with profound effects on cellular and physiological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the multifaceted roles of this compound and the broader implications of the 15-lipoxygenase pathway in health and disease. Continued exploration in this area holds significant promise for the development of novel therapeutic strategies targeting inflammatory and proliferative disorders.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]

- 9. mdpi.com [mdpi.com]

The Dual Nature of a Lipid Mediator: A Technical Guide to the Stereochemistry and Biological Activity of 15(S)-HpETE

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, is a highly reactive and stereospecific lipid hydroperoxide derived from arachidonic acid. As a primary product of the 15-lipoxygenase (15-LOX) pathway, it serves as a critical node in a complex network of bioactive lipid signaling. Although transient in nature, this compound and its downstream metabolites exhibit a wide array of biological activities, ranging from the regulation of inflammation and angiogenesis to the induction of cell death, making the 15-LOX pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the stereochemistry, biosynthesis, and multifaceted biological roles of this compound, complemented by detailed experimental protocols and structured quantitative data to support further research and drug development efforts.

Stereochemistry and Biosynthesis of this compound

The biological activity of 15-hydroperoxyeicosatetraenoic acid is intrinsically linked to its stereochemistry. The "(S)" designation in this compound refers to the specific spatial arrangement of the hydroperoxy group at the 15th carbon position of the eicosanoid backbone. This stereoisomer is predominantly synthesized through the action of 15-lipoxygenase enzymes.[1]

The 15-Lipoxygenase Pathway

The primary route for this compound synthesis involves the enzymatic oxygenation of arachidonic acid by 15-lipoxygenases (15-LOX), particularly 15-LOX-1 and 15-LOX-2.[2][3] These enzymes catalyze the stereospecific insertion of molecular oxygen at the C-15 position of arachidonic acid.[4] 15-LOX-1 can also produce a small amount of 12-HpETE, whereas 15-LOX-2 is highly specific for the production of this compound.[5]

The expression of 15-LOX-1 is often induced by type 2 cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13), particularly in epithelial cells.[2] In contrast, the 15(R)-HpETE stereoisomer can be produced by aspirin-acetylated cyclooxygenase-2 (COX-2).[1] Non-enzymatic auto-oxidation of arachidonic acid can also lead to the formation of a racemic mixture of 15(R)- and this compound.[1]

Metabolism of this compound

This compound is a highly unstable intermediate that is rapidly converted to other bioactive lipids.[1] The primary metabolic fates of this compound include:

-

Reduction to 15(S)-HETE: The most common fate of this compound is its rapid reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by cellular peroxidases such as glutathione (B108866) peroxidases.[1][3][6]

-

Formation of Lipoxins and Eoxins: this compound is a key precursor in the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins, as well as pro-inflammatory mediators known as eoxins.[1][7]

-

Conversion to 14,15-Leukotriene A4: this compound can be further metabolized to 14,15-leukotriene A4.[8]

-

Formation of 15-oxo-ETE: this compound can be converted to 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1]

Biological Activity of this compound

The biological effects of this compound are often pleiotropic and can be context-dependent. It can act directly or through its more stable metabolite, 15(S)-HETE, to influence a range of cellular processes.

Inflammation

The 15-LOX pathway and its products are deeply implicated in inflammatory processes. While some of its downstream metabolites, like lipoxins, are pro-resolving, 15(S)-HETE has been shown to promote inflammation in certain contexts. For instance, 15-(S)-HETE can increase the degradation of IκBα and promote the nuclear translocation of the NF-κB subunit, a key pro-inflammatory transcription factor.[7]

Angiogenesis

One of the most striking features of the 15-LOX pathway is the opposing effects of its primary product and its reduced metabolite on angiogenesis. Studies have demonstrated that this compound is anti-angiogenic, while 15(S)-HETE is pro-angiogenic.[9][10] This duality highlights the critical role of the cellular redox state in determining the ultimate biological outcome.

Cancer

The role of the 15-LOX pathway in cancer is complex and appears to be tumor-type specific. This compound and 15(S)-HETE have been shown to inhibit the growth of chronic myelogenous leukemia K-562 cells by inducing apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[1][11] In contrast, in some cancers, 15(S)-HETE can promote cell proliferation and migration by activating the STAT3 signaling pathway.[12] Furthermore, 15(S)-HETE can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), which can lead to growth inhibition in certain cancer cell lines.[1]

Other Biological Activities

-

Apoptosis: this compound can induce apoptosis in various cell types, including vascular smooth muscle cells and chronic myeloid leukemia cells.[13] This is often mediated by the generation of reactive oxygen species and is associated with the release of cytochrome c and activation of caspase-3.[11]

-

Cell Adhesion: this compound can affect the expression of cell adhesion molecules, which are crucial for the adhesion of leukocytes to the vascular endothelium during inflammation.

Quantitative Data on the Biological Activity of this compound

The following tables summarize key quantitative data from the literature on the biological effects of this compound and its related metabolites.

| Cell Line | Compound | Effect | IC50 Value | Time | Reference |

| K-562 (Chronic Myeloid Leukemia) | 15-(S)-HPETE | Growth Inhibition | 10 µM | 3 hours | [11] |

| K-562 (Chronic Myeloid Leukemia) | 15-(S)-HETE | Growth Inhibition | 40 µM | 6 hours | [11] |

Table 1: Anti-proliferative Effects of 15-LOX Metabolites. This table presents the half-maximal inhibitory concentration (IC50) values for the growth inhibitory effects of 15-(S)-HPETE and 15-(S)-HETE on the K-562 human chronic myeloid leukemia cell line.

| Cell Type | Treatment | Marker | Regulation | Fold/Percent Change | Reference |

| HUVECs | This compound | E-selectin | Down-regulation | <35% | [9][10] |

| HUVECs | This compound | VEGF | Down-regulation | <90% | [9][10] |

| HUVECs | This compound | CD31 | Down-regulation | <50% | [9][10] |

| HUVECs | 15(S)-HETE | CD31 | Up-regulation | - | [9][10] |

| HUVECs | 15(S)-HETE | E-selectin | Up-regulation | - | [9][10] |

| HUVECs | 15(S)-HETE | VEGF | Up-regulation | - | [9][10] |

Table 2: Regulation of Angiogenesis Markers by 15-LOX Metabolites. This table summarizes the effects of this compound and 15(S)-HETE on the expression of key angiogenesis markers in Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from arachidonic acid using soybean 15-lipoxygenase.

Materials:

-

Arachidonic acid (25–50 µM)

-

Soybean 15-lipoxygenase

-

50 mM Sodium borate (B1201080) buffer (pH 9.0)

-

Solid-phase extraction (SPE) cartridges

-

Organic solvents (e.g., methanol (B129727), ethyl acetate)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing arachidonic acid in 50 mM sodium borate buffer (pH 9.0).

-

Initiate the reaction by adding soybean 15-lipoxygenase.

-

Incubate the reaction for 30 minutes at room temperature.[14]

-

Stop the reaction and extract the lipid products using a suitable method, such as solid-phase extraction.

-

Purify the this compound using HPLC.[14]

Quantification of 15(S)-HETE by LC-MS/MS

This protocol outlines a highly sensitive and specific method for quantifying 15(S)-HETE, the stable reduction product of this compound, in biological samples.[2]

Materials:

-

Biological sample (cell or tissue lysate)

-

Internal standard (e.g., deuterated 15-HETE)

-

Solid-phase extraction (SPE) cartridges

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Homogenize the biological sample in a suitable buffer and add the internal standard.

-

Lipid Extraction: Perform lipid extraction using a method like the Bligh-Dyer extraction.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove impurities.

-

Elute the HETEs with a higher concentration of an organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.[2]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the HETE isomers using a C18 reversed-phase column with a suitable mobile phase gradient.[2]

-

-

Data Analysis: Construct a standard curve using known concentrations of 15(S)-HETE and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.[2]

Cell Viability and Apoptosis Assays

This protocol describes how to assess the effects of this compound on cancer cell viability and apoptosis.

Materials:

-

Cancer cell line (e.g., K-562)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in multi-well plates to allow for logarithmic growth.

-

Prepare dilutions of this compound in serum-free media to the desired final concentrations.

-

Treat the cells with this compound or a vehicle control and incubate for the desired time points.[12]

-

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.[12]

-

-

Apoptosis Assay:

-

Stain the treated cells with Annexin V and Propidium Iodide according to the kit manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-